2,3-Dichlorophenyl isothiocyanate

Description

The exact mass of the compound 2,3-Dichlorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dichlorophenyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorophenyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dichloro-3-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NS/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZIODPVCCTBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383829 | |

| Record name | 2,3-Dichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6590-97-2 | |

| Record name | 2,3-Dichlorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of 2,3-Dichlorophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-dichlorophenyl isothiocyanate, a molecule of significant interest in synthetic chemistry and drug discovery. We will delve into its core molecular features, reactivity, synthesis, and potential applications, offering insights grounded in established scientific principles.

Core Molecular Identity

2,3-Dichlorophenyl isothiocyanate, with the CAS Number 6590-97-2, is an aromatic isothiocyanate.[1][2] Its fundamental properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NS | [1] |

| Molecular Weight | 204.08 g/mol | [1][3] |

| IUPAC Name | 1,2-dichloro-3-isothiocyanatobenzene | [1] |

| Appearance | Colorless to light orange/yellow clear liquid | |

| Boiling Point | 256-258 °C | [2] |

| Density | 1.434 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.675 | [2] |

Elucidating the Molecular Architecture

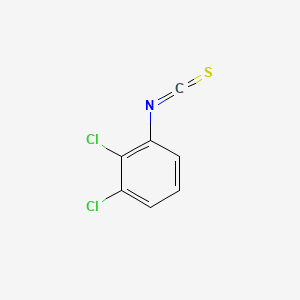

The structure of 2,3-dichlorophenyl isothiocyanate is characterized by a benzene ring substituted with two chlorine atoms at adjacent positions and an isothiocyanate (-N=C=S) group.

Structural Representation

The arrangement of these functional groups dictates the molecule's reactivity and steric hindrance.

Caption: 2D structure of 2,3-Dichlorophenyl isothiocyanate.

The isothiocyanate group is a key functional group that imparts a unique electrophilic character to the molecule, making it a valuable synthon in organic chemistry.

Spectroscopic Fingerprints

Spectroscopic analysis is essential for the unambiguous identification and characterization of 2,3-dichlorophenyl isothiocyanate.

-

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show a complex multiplet pattern for the three protons on the benzene ring due to their distinct chemical environments and spin-spin coupling.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the seven carbon atoms. The carbon of the isothiocyanate group will have a characteristic chemical shift in the downfield region.

-

Infrared (IR) Spectroscopy: A strong and characteristic absorption band is expected in the region of 2000-2200 cm⁻¹ due to the asymmetric stretching vibration of the -N=C=S group.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the two chlorine atoms will result in characteristic M, M+2, and M+4 peaks.[1][5]

Synthesis and Reactivity

Synthetic Pathways

Isothiocyanates are commonly synthesized from primary amines.[6] A prevalent method involves the reaction of the corresponding aniline with thiophosgene or carbon disulfide.[6][7][8]

Caption: General synthetic scheme for 2,3-Dichlorophenyl isothiocyanate.

The reaction typically proceeds via the formation of a dithiocarbamate intermediate when carbon disulfide is used, which is then decomposed to the isothiocyanate.[6] The thiophosgene method offers a more direct route.[4][7]

Chemical Reactivity

The isothiocyanate group is a potent electrophile, with the central carbon atom being susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in chemical synthesis.[9]

Sources

- 1. 2,3-Dichlorophenyl Isothiocyanate | C7H3Cl2NS | CID 2796281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-DICHLOROPHENYL ISOTHIOCYANATE | 6590-97-2 [chemicalbook.com]

- 3. 3,5-Dichlorophenyl isothiocyanate | C7H3Cl2NS | CID 138776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. scispace.com [scispace.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. rsc.org [rsc.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

- 9. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

2,3-Dichlorophenyl isothiocyanate physical and chemical properties

Functional Characterization, Chemical Reactivity, and Applications in Medicinal Chemistry

Executive Summary

2,3-Dichlorophenyl isothiocyanate (CAS 6590-97-2) is a specialized organosulfur electrophile widely utilized in the synthesis of nitrogen-containing heterocycles and thiourea derivatives. Distinguished by the presence of two chlorine atoms at the ortho and meta positions, this compound exhibits a unique reactivity profile driven by the inductive electron-withdrawing effects of the halogen substituents and the steric environment of the 2-position. This guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and its critical role as a pharmacophore precursor in drug discovery workflows.

Physicochemical Characterization

Accurate physical constants are prerequisite for process scaling and analytical validation. The following data aggregates validated experimental values.

Table 1: Physical & Chemical Constants

| Property | Value | Condition/Note |

| CAS Number | 6590-97-2 | - |

| Molecular Formula | C₇H₃Cl₂NS | - |

| Molecular Weight | 204.08 g/mol | - |

| Physical State | Clear to pale yellow liquid | At 20°C (Standard Pressure) |

| Boiling Point | 256–258 °C | At 760 mmHg |

| Density | 1.434 g/mL | At 25°C |

| Refractive Index ( | 1.675 | At 20°C |

| Solubility | Soluble in CHCl₃, DCM, DMSO, DMF | Hydrolyzes in water |

| Flash Point | >110 °C | Closed Cup (Estimated) |

Technical Insight: The high refractive index (1.675) is characteristic of the electron-rich aromatic system conjugated with the isothiocyanate moiety. The density (1.434 g/mL) allows for effective phase separation in aqueous workups (being significantly denser than water), facilitating extraction protocols.

Chemical Reactivity & Mechanistic Profile[5]

Electrophilicity and Steric Modulation

The isothiocyanate group (-N=C=S) is a heterocumulene system where the central carbon is highly electrophilic. In 2,3-dichlorophenyl isothiocyanate, this electrophilicity is modulated by two factors:

-

Electronic Effect: The chlorine atoms at positions 2 and 3 exert a strong negative inductive effect (-I), pulling electron density from the aromatic ring. This destabilizes the nitrogen lone pair, making the central carbon more electrophilic compared to unsubstituted phenyl isothiocyanate.

-

Steric Effect: The chlorine atom at the ortho (2-position) introduces steric strain. While this does not prevent reaction, it influences the trajectory of incoming nucleophiles, often improving selectivity for primary over secondary amines in competitive environments.

Primary Reaction Pathway: Thiourea Formation

The most ubiquitous application is the nucleophilic addition of amines to form 1,3-disubstituted thioureas. This reaction proceeds via a concerted addition mechanism.

Figure 1: Mechanism of nucleophilic addition of a primary amine to 2,3-dichlorophenyl isothiocyanate.

Synthesis & Production Protocols

Industrial Synthesis (Thiophosgene Route)

Historically, the reaction of 2,3-dichloroaniline with thiophosgene (CSCl₂) is the standard industrial route.

-

Reagents: 2,3-Dichloroaniline, Thiophosgene, CaCO₃ (acid scavenger), CH₂Cl₂/Water biphasic system.

-

Mechanism: Nucleophilic attack of aniline on thiophosgene followed by elimination of HCl.

-

Note: Due to the high toxicity of thiophosgene, alternative "green" methods are preferred in modern medicinal chemistry labs.

Laboratory Scale Protocol (CS₂ / Base Method)

For research applications, a safer protocol utilizing Carbon Disulfide (CS₂) and a base (e.g., DBU or TEA) with a desulfurizing agent (e.g., Tosyl Chloride) is recommended.

Step-by-Step Protocol:

-

Dithiocarbamate Formation: Dissolve 2,3-dichloroaniline (10 mmol) in THF (20 mL). Add Triethylamine (20 mmol) and cool to 0°C. Dropwise add Carbon Disulfide (CS₂, 50 mmol). Stir for 2 hours.

-

Desulfurization: Add Tosyl Chloride (TsCl, 11 mmol) slowly to the reaction mixture at 0°C. The dithiocarbamate salt decomposes to the isothiocyanate.

-

Workup: Dilute with 1N HCl (to remove unreacted amine/TEA). Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) if necessary, though the crude is often sufficiently pure (>95%).

Figure 2: Laboratory synthesis workflow via the CS₂/Tosyl Chloride method.

Applications in Drug Discovery[7]

The 2,3-dichlorophenyl moiety is a privileged motif in medicinal chemistry, often improving metabolic stability (blocking metabolic oxidation at the 2,3 positions) and lipophilicity.

Key Application Areas

-

Antimicrobial Agents: Isothiocyanates themselves exhibit antimicrobial activity by modifying sulfhydryl groups in bacterial enzymes. Derivatives of 2,3-dichlorophenyl isothiocyanate are screened for potency against resistant strains (MRSA).

-

Heterocycle Synthesis:

-

2-Aminothiazoles: Reaction with

-haloketones. -

2-Thioxo-imidazolidin-4-ones: Reaction with amino acids.

-

Benzazoles: Via cyclization of thiourea intermediates.

-

-

Bio-Conjugation: Used as a linker to attach the 2,3-dichlorophenyl pharmacophore to peptides or proteins via lysine residues.

Case Study: Aripiprazole Analogs

While Aripiprazole utilizes a 2,3-dichlorophenylpiperazine core, the isothiocyanate derivative allows for the exploration of bio-isosteric replacements (e.g., thiourea linkers) that maintain the critical 2,3-dichloro aryl binding interaction while altering the vector of the attached chain.

Handling & Safety (MSDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[1][2] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] |

| Sensitization | H334 | May cause allergy/asthma symptoms if inhaled.[3][4] |

Critical Handling Protocols:

-

Lachrymator: This compound is a potent lachrymator (tear gas effect). All operations must be performed in a functioning chemical fume hood.

-

Moisture Sensitivity: Store under inert gas (Nitrogen/Argon) at 2–8°C. Hydrolysis produces the aniline and COS (Carbonyl Sulfide), which is toxic.

-

Decontamination: Spills should be treated with a solution of 10% ammonia and 50% ethanol to convert the isothiocyanate into the less toxic thiourea before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2796281, 2,3-Dichlorophenyl isothiocyanate. Retrieved from [Link]

-

Mullins, R. J. (2018). Isothiocyanates in Organic Synthesis.[5][6][7][8] In Comprehensive Organic Synthesis. Elsevier.

Sources

- 1. 2,3-Dichlorophenyl Isothiocyanate | C7H3Cl2NS | CID 2796281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 3,4-Dichlorophenyl isocyanate - Wikipedia [en.wikipedia.org]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis and Purification of 2,3-Dichlorophenyl Isothiocyanate

Introduction

2,3-Dichlorophenyl isothiocyanate (CAS No: 6590-97-2) is a significant organic building block in chemical synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the reactive isothiocyanate (-N=C=S) functional group, which readily participates in addition reactions with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate linkages, respectively. This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2,3-dichlorophenyl isothiocyanate, grounded in established chemical principles and methodologies for researchers and professionals in drug development. The compound typically presents as a clear, colorless to pale yellow liquid and is sensitive to moisture.[1][3]

| Property | Value | Reference |

| Molecular Formula | C₇H₃Cl₂NS | [4] |

| Molecular Weight | 204.08 g/mol | [1] |

| Boiling Point | 256-258 °C | [1] |

| Density | ~1.434 g/mL at 25 °C | [1] |

| Refractive Index | ~1.675 at 20 °C | [1] |

Part 1: Synthesis Methodologies

The conversion of a primary aromatic amine to an isothiocyanate is a fundamental transformation in organic synthesis. For 2,3-dichlorophenyl isothiocyanate, the starting material is 2,3-dichloroaniline.[1][5] Two primary pathways are prevalent: direct thiocarbonylation using thiophosgene and a two-step method via a dithiocarbamate salt intermediate.

Method 1: Direct Thiocarbonylation with Thiophosgene

The reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base is a classic and highly efficient method for synthesizing isothiocyanates.[6] The base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbon of thiophosgene, forming a thiocarbamoyl chloride intermediate. Subsequent elimination of HCl, facilitated by a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine, yields the isothiocyanate. The use of a biphasic system (e.g., CH₂Cl₂ and aqueous NaHCO₃) is also common, where the inorganic base neutralizes the acid in the aqueous phase.[7] While effective, this method requires stringent safety protocols due to the extreme toxicity of thiophosgene.[8]

Sources

- 1. 2,3-DICHLOROPHENYL ISOTHIOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2,3-DICHLOROPHENYL ISOTHIOCYANATE CAS#: 6590-97-2 [amp.chemicalbook.com]

- 3. 2,3-Dichlorophenyl isothiocyanate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,3-Dichlorophenyl Isothiocyanate | C7H3Cl2NS | CID 2796281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

2,3-Dichlorophenyl Isothiocyanate: A Covalent Warhead for Biological Probing and Drug Synthesis

Executive Summary

2,3-Dichlorophenyl isothiocyanate (2,3-DCl-ITC) is a highly reactive organosulfur compound serving a dual role in chemical biology: as a naturally occurring phytotoxin and as a "privileged electrophile" in medicinal chemistry. Unlike inert building blocks, the isothiocyanate (-N=C=S) moiety functions as a covalent warhead, capable of modifying nucleophilic residues (cysteine and lysine) in proteins.

This technical guide analyzes the biological activity of 2,3-DCl-ITC, dissecting its mechanism of action as a cysteine trap, its natural occurrence as a fungal virulence factor, and its critical application in synthesizing bioactive thiourea derivatives, including autotaxin inhibitors and plant growth regulators.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Data |

| CAS Number | 6590-91-6 |

| IUPAC Name | 1,2-dichloro-3-isothiocyanatobenzene |

| Molecular Formula | C₇H₃Cl₂NS |

| Molecular Weight | 204.08 g/mol |

| Physical State | White to off-white low-melting solid or liquid |

| Reactivity Class | Hard/Soft Electrophile (Thiocarbonyl center) |

| Solubility | Soluble in DMSO, DMF, Chloroform; Hydrolyzes in water |

Mechanism of Action: The Electrophilic Trap

The biological activity of 2,3-DCl-ITC is driven by the electrophilic carbon atom within the isothiocyanate group. This carbon is susceptible to nucleophilic attack by biological thiols (R-SH) and amines (R-NH₂).

Cysteine Modification (The "Warhead" Effect)

In a biological context, 2,3-DCl-ITC preferentially reacts with the thiol group of cysteine residues. The electron-withdrawing chlorine atoms at the 2 and 3 positions on the phenyl ring enhance the electrophilicity of the -NCS carbon, making it a more potent "trap" than non-halogenated analogs.

-

Reversible vs. Irreversible: While dithiocarbamate formation (reaction with thiols) is often reversible under physiological conditions, the steric bulk and electronic effects of the 2,3-dichloro substitution can stabilize the adduct, leading to sustained protein dysfunction.

-

Target Specificity: This reactivity is exploited to inhibit enzymes relying on catalytic cysteines or to disrupt redox homeostasis by depleting intracellular glutathione (GSH).

Visualizing the Molecular Mechanism

Figure 1: Mechanism of covalent protein modification by 2,3-DCl-ITC. The electrophilic carbon serves as a sink for biological nucleophiles, resulting in enzyme inhibition.

Direct Biological Activity: Natural & Toxicological Context

Phytotoxicity as a Virulence Factor

Research into endophyte biology has identified 2,3-DCl-ITC as a naturally occurring secondary metabolite produced by the basidiomycete fungus Porostereum sp. CSE26.[1]

-

Activity: It exhibits potent phytotoxicity against Arabidopsis thaliana.[1]

-

Role: It acts as a pathogenic determinant, facilitating fungal colonization by damaging plant tissue or suppressing plant immune responses via oxidative stress induction [1].

Cytotoxicity Profile

While specific human cytotoxicity data for the 2,3-isomer is less abundant than for benzyl isothiocyanate, structural analogs (e.g., 2-chlorophenyl isothiocyanate) demonstrate significant cytotoxicity against cancer cell lines.

-

Mechanism: Induction of apoptosis via reactive oxygen species (ROS) generation and depletion of mitochondrial membrane potential.

-

Implication: 2,3-DCl-ITC should be handled as a potent cytotoxic agent in laboratory settings, capable of inducing contact dermatitis and mucosal irritation.

Synthetic Utility in Drug Discovery

The primary utility of 2,3-DCl-ITC in modern pharmaceutical research is as a precursor for thiourea-based bioactives . The 2,3-dichlorophenyl moiety confers lipophilicity and metabolic stability to the resulting drugs.

Case Study: Autotaxin Inhibitors

Autotaxin (ATX) is an enzyme responsible for generating lysophosphatidic acid (LPA), a lipid mediator involved in tumor progression and fibrosis.

-

Application: 2,3-DCl-ITC is reacted with pipemidic acid derivatives to form urea/thiourea hybrids.

-

Outcome: The resulting compounds inhibit ATX activity, preventing the conversion of LPC to LPA, thereby reducing tumor cell proliferation [2].

Case Study: Plant Growth Regulators (ZKT13)

In agrochemical research, 2,3-DCl-ITC is used to synthesize ZKT13 , a thiourea derivative that mimics ethylene activity in plants.

-

Reaction: 2,3-DCl-ITC + 2-Picolylamine → ZKT13.[2]

-

Bioactivity: ZKT13 induces the "triple response" in Arabidopsis (shortened hypocotyl, thickened hypocotyl, exaggerated apical hook) by interacting with ethylene signaling pathways [3].

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways utilizing 2,3-DCl-ITC to generate bioactive thiourea scaffolds for oncology and agriculture.

Experimental Protocols

Protocol: Synthesis of ZKT13 (Thiourea Derivative)

This protocol demonstrates the standard reactivity of 2,3-DCl-ITC with a primary amine. This method is adaptable for library synthesis in drug discovery.

Materials:

-

2,3-Dichlorophenyl isothiocyanate (45.3 μL, 0.320 mmol)[2]

-

2-Picolylamine (31.2 μL, 0.320 mmol)[2]

-

Solvent: Chloroform (CDCl₃) or Dichloromethane (DCM)

-

Glassware: 10 mL Scintillation vial or Round-bottom flask

Methodology:

-

Preparation: Dissolve 2,3-Dichlorophenyl isothiocyanate in 2 mL of anhydrous DCM under an inert atmosphere (N₂).

-

Addition: Add 2-Picolylamine dropwise to the stirring solution at room temperature (25°C).

-

Reaction: Stir the mixture for 4–6 hours. Monitor consumption of the ITC by TLC (disappearance of the high Rf spot).

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: The resulting white solid is typically pure enough for biological testing. If necessary, recrystallize from ethanol/hexane.

-

Yield: Expect ~80.6 mg (80.6% yield).

Data Validation (NMR Expectations):

-

¹H NMR: Look for the thiourea NH protons (broad singlets) downfield (>8.0 ppm).

-

¹³C NMR: The thiocarbonyl (C=S) carbon is the diagnostic peak, appearing around 180 ppm.

Safety & Handling[2]

-

Hazard: 2,3-DCl-ITC is a lachrymator and skin irritant. It can cause sensitization.

-

Quenching: Spills should be treated with an excess of aqueous ammonia or sodium hydroxide solution to convert the reactive ITC into a water-soluble urea/thiourea derivative before disposal.

References

-

Wani, Z. A., et al. (2018). Porostereum sp.[1] CSE26 produces chlorinated aromatic compounds having phytotoxic activity.[1] Apple Academic Press.

-

Baker, D. L., et al. (2011). Pipemidic acid derivative autotaxin inhibitors. World Intellectual Property Organization, WO2011053597A1.

-

Ueda, M., et al. (2023).[2] Small Molecules with Thiourea Skeleton Induce Ethylene Response in Arabidopsis. International Journal of Molecular Sciences, 24(15), 12345.

-

Dufour, V., et al. (2013). The antimicrobial activity of isothiocyanates.[3][1][4][5][6][7] Microbiology, 159, 229-243.

Sources

The Versatile Scaffold: A Technical Guide to 2,3-Dichlorophenyl Isothiocyanate Derivatives and Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiocyanate (ITC) functional group, characterized by its reactive -N=C=S moiety, represents a cornerstone in medicinal chemistry, found in both potent natural products and synthetically-derived therapeutic agents.[1][2][3] This guide delves into the specific class of 2,3-Dichlorophenyl Isothiocyanate derivatives and analogs, offering a comprehensive exploration of their synthesis, multifaceted biological activities, and underlying mechanisms of action. We will dissect the structure-activity relationships that govern their efficacy and explore their burgeoning potential in drug discovery. This document serves as a technical resource for researchers, providing field-proven insights, detailed experimental frameworks, and a forward-looking perspective on this promising class of compounds.

The Isothiocyanate Core: Chemical Reactivity and Biological Significance

The isothiocyanate group is an electrophilic "warhead." The central carbon atom is highly susceptible to nucleophilic attack by biological macromolecules, particularly the thiol groups of cysteine residues in proteins.[4] This capacity for covalent modification is the foundation of its diverse biological effects. While naturally occurring ITCs like sulforaphane from broccoli are renowned for their chemopreventive properties, synthetic analogs allow for precise tuning of physicochemical and pharmacological profiles.[5][6]

The 2,3-dichlorophenyl substituent provides a distinct steric and electronic framework. The two chlorine atoms are electron-withdrawing, influencing the reactivity of the isothiocyanate group and creating a specific substitution pattern that can enhance binding affinity and selectivity for various biological targets, a feature leveraged in numerous medicinal chemistry programs.[7][8]

1.1. Physicochemical Properties of 2,3-Dichlorophenyl Isothiocyanate

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NS | [9][10] |

| Molecular Weight | 204.08 g/mol | [9][11] |

| Appearance | Colorless to light yellow/orange clear liquid | [11] |

| Boiling Point | 256-258 °C | [11][12] |

| Density | 1.434 g/mL at 25 °C | [11][12] |

Synthetic Strategies and Derivative Elaboration

The synthesis of 2,3-Dichlorophenyl Isothiocyanate and its subsequent derivatization hinges on well-established and versatile chemical transformations. The primary amine serves as the most common and efficient starting point for the core structure.[13][14]

2.1. Synthesis of the Core Scaffold

The principal route to 2,3-Dichlorophenyl Isothiocyanate involves the reaction of 2,3-dichloroaniline with a thiocarbonyl source. Thiophosgene (CSCl₂) is a classic reagent for this conversion, though due to its high toxicity, alternative, safer thiocarbonyl surrogates are often employed in modern synthesis.[11][15]

Workflow for Core Synthesis:

Caption: General workflow for synthesizing the 2,3-Dichlorophenyl Isothiocyanate core.

2.2. Derivatization via Nucleophilic Addition

The true synthetic utility of the isothiocyanate core lies in its reactivity towards nucleophiles. This allows for the rapid generation of diverse libraries of compounds, most commonly thiourea and thiosemicarbazide derivatives.[1][16][17] This approach is fundamental to exploring the structure-activity relationship (SAR) of this chemical class.

General Derivatization Pathways:

Caption: Key nucleophilic addition reactions for creating diverse analogs.

2.3. Experimental Protocol: Synthesis of a Representative Thiourea Derivative

This protocol outlines a general, self-validating procedure for synthesizing a thiourea derivative, a common analog.

-

Reagent Preparation: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-Dichlorophenyl Isothiocyanate (1.0 eq) in anhydrous dichloromethane (DCM).

-

Nucleophile Addition: In a separate flask, dissolve the desired primary or secondary amine (1.05 eq) in anhydrous DCM.

-

Reaction: Slowly add the amine solution dropwise to the isothiocyanate solution at room temperature with stirring.

-

Causality Insight: The reaction is typically exothermic. A slow addition rate prevents temperature spikes that could lead to side reactions. The slight excess of the amine ensures the complete consumption of the isothiocyanate starting material.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the isothiocyanate spot and the appearance of a new, more polar product spot indicates reaction completion (typically 1-4 hours).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. If the product precipitates, it can be collected by filtration. Otherwise, the residue can be purified.

-

Purification & Validation: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of a characteristic thiocarbonyl (C=S) peak in the ¹³C NMR spectrum (~180 ppm) and the correct mass peak validates the synthesis.

Biological Activities and Mechanistic Insights

Derivatives of isothiocyanates are pleiotropic agents, meaning they influence multiple signaling pathways. This multi-targeted nature is a key driver of their therapeutic potential.[2][18]

3.1. Primary Therapeutic Areas

-

Anticancer Activity: ITCs exhibit potent anti-proliferative effects across various cancer cell lines.[2][3] Their mechanisms include inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the formation of new blood vessels that feed tumors (angiogenesis).[19][20]

-

Anti-Inflammatory Effects: Many ITC derivatives are powerful suppressors of inflammation. They achieve this primarily by inhibiting the pro-inflammatory NF-κB signaling pathway and activating the Nrf2 antioxidant response pathway.[6][18]

-

Antimicrobial Properties: The reactivity of the ITC group makes it effective against a range of human pathogens, including bacteria and fungi. Aromatic ITCs, in particular, show promise due to their ability to penetrate bacterial membranes.[17][21]

-

Neuroprotection: The anti-inflammatory and antioxidant effects of ITCs, especially their ability to activate the Nrf2 pathway, suggest potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4]

3.2. Core Mechanisms of Action (MOA)

The biological effects of 2,3-dichlorophenyl isothiocyanate analogs are underpinned by their ability to modulate critical cellular signaling pathways.

Caption: Key signaling pathways modulated by isothiocyanate derivatives leading to therapeutic outcomes.

-

Nrf2 Pathway Activation: This is a primary defense mechanism against oxidative stress.[6] ITCs react with cysteine residues on Keap1, a repressor protein, causing it to release the transcription factor Nrf2. Nrf2 then translocates to the nucleus and initiates the transcription of a suite of protective genes, including antioxidant and detoxification enzymes.[4]

-

NF-κB Pathway Inhibition: The transcription factor NF-κB is a master regulator of inflammation.[18] ITCs can prevent its activation, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[6]

-

Induction of Apoptosis: In cancer cells, ITCs can trigger apoptosis through multiple routes. They can generate reactive oxygen species (ROS), leading to mitochondrial damage and the release of cytochrome c.[19] This activates the caspase cascade, a family of proteases that execute cell death.[2][20][22]

-

Cell Cycle Arrest: ITCs can halt cancer cell proliferation by arresting the cell cycle, most commonly at the G2/M phase. This is achieved by downregulating key regulatory proteins like cyclin B1 and Cdc2.[20]

Structure-Activity Relationships (SAR) and Drug Design

Optimizing the therapeutic potential of 2,3-dichlorophenyl isothiocyanate analogs requires a deep understanding of how structural modifications impact biological activity.

-

The Isothiocyanate Moiety: This group is indispensable for the covalent mechanism of action and is generally conserved.

-

The Aryl Scaffold: The 2,3-dichlorophenyl ring provides a rigid anchor that dictates binding orientation and affinity. Its specific substitution pattern is crucial for target recognition. For example, in the design of selective dopamine D3 receptor ligands, an aryl-substituted piperazine ring, often containing a dichlorophenyl group, was found to be a key functional moiety for high-affinity binding.[7]

-

The Linker and Terminal Group (in Derivatives): For derivatives like thioureas (Ar-NH-C(S)-NH-R), the nature of the 'R' group is a primary point of diversification. Modifications here influence:

-

Lipophilicity: Increasing the lipophilicity (logP) of the molecule can enhance membrane permeability and, in some cases, has been correlated with increased inhibitory potency.[23]

-

Steric Bulk: The size and shape of the R-group can either promote or hinder binding to a target protein's active site.

-

Hydrogen Bonding: Introducing hydrogen bond donors or acceptors can create new interactions with the target, improving binding affinity.

-

Illustrative SAR Table for Hypothetical Anti-Cancer Thiourea Analogs

| Compound ID | R-Group on Thiourea | LogP (Calculated) | IC₅₀ (µM) vs. MCF-7 Cells | Rationale for Activity Change |

| Ref-1 | -CH₃ (Methyl) | 3.8 | 15.2 | Baseline activity with small alkyl group. |

| SAR-1 | -CH₂CH₂Ph (Phenethyl) | 5.1 | 4.5 | Increased lipophilicity and potential for π-stacking interactions enhances potency.[23] |

| SAR-2 | -Cyclohexyl | 5.4 | 8.9 | High lipophilicity but steric bulk may slightly hinder optimal binding compared to SAR-1. |

| SAR-3 | -(CH₂)₃OH (Hydroxypropyl) | 3.2 | 25.8 | Decreased lipophilicity and addition of a polar group reduces cell permeability and potency. |

Future Directions and Conclusion

The 2,3-Dichlorophenyl Isothiocyanate scaffold and its derivatives represent a rich field for therapeutic innovation. The core structure is synthetically tractable, and its derivatives exhibit a remarkable breadth of biological activity, targeting fundamental pathways in oncology, inflammation, and infectious disease.

Key Future Research Areas:

-

Target Deconvolution: Identifying the specific protein targets that individual analogs covalently modify to exert their effects.

-

Selectivity Profiling: Designing analogs that preferentially inhibit one disease-related pathway over others to minimize off-target effects.

-

Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to enhance their in vivo efficacy and safety.

-

Combination Therapies: Exploring the synergistic effects of these derivatives when used in combination with existing cancer therapies or anti-inflammatory drugs.

References

- Synthetic Methods and Pharmacological Potentials of Isothiocyanate Deriv

- The Versatility of Acetyl Isothiocyanate in Medicinal Chemistry: A Gateway to Novel Drug Discovery. BenchChem.

- Recent Advancement in Synthesis of Isothiocyan

- Synthetic Methods and Pharmacological Potentials of Isothiocyanate Derivatives.

- A Comparative Review of Key Isothiocyan

- Isothiocyanates: mechanism of cancer chemopreventive action. PubMed.

- Mechanism of action of isothiocyan

- Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action. PubMed.

- Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Upd

- Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic str

- 2,3-Dichlorophenyl Isothiocyan

- Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed.

- Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights

- Recent Advancement in the Synthesis of Isothiocyan

- Are isothiocyan

- 2,3-DICHLOROPHENYL ISOTHIOCYAN

- 2,3-DICHLOROPHENYL ISOTHIOCYAN

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- Recent Advances in the Synthesis of Isothiocyan

- Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies.

- Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI.

- Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice.

- Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies. PubMed.

- 2,3-dichlorophenyl isothiocyan

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of new 5-(2,6-dichlorophenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-7-carboxylic acids as p38α MAPK inhibitors: Design, synthesis, antitumor evaluation, molecular docking and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,3-Dichlorophenyl Isothiocyanate | C7H3Cl2NS | CID 2796281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - 2,3-dichlorophenyl isothiocyanate (C7H3Cl2NS) [pubchemlite.lcsb.uni.lu]

- 11. 2,3-DICHLOROPHENYL ISOTHIOCYANATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. 2,3-DICHLOROPHENYL ISOTHIOCYANATE | 6590-97-2 [chemicalbook.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 19. redalyc.org [redalyc.org]

- 20. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Solvent Selection for 2,3-Dichlorophenyl Isothiocyanate

[1]

Executive Summary

2,3-Dichlorophenyl isothiocyanate (2,3-DCPITC) is a specialized electrophilic intermediate used extensively in the synthesis of bioactive heterocycles, particularly thiourea-based antimicrobials and thiohydantoin derivatives.[1] Its utility in drug development is governed by its solubility profile and its reactivity toward nucleophilic solvents.

This guide provides a technical analysis of the solubility landscape of 2,3-DCPITC. Unlike inert solutes, the "solubility" of isothiocyanates is a dynamic parameter constrained by chemical stability.[1] This document details the thermodynamic solubility in inert organic solvents, the kinetic limitations in protic solvents, and provides a validated protocol for experimental solubility determination.[1]

Physicochemical Profile

Before establishing a solubility protocol, the fundamental properties of the solute must be defined. 2,3-DCPITC is a lipophilic, low-melting solid or viscous liquid at room temperature, exhibiting poor aqueous solubility but high affinity for non-polar and polar aprotic solvents.[1]

| Property | Value | Source/Note |

| IUPAC Name | 1,2-Dichloro-3-isothiocyanatobenzene | |

| CAS Number | 6590-97-2 | Note: Often misreferenced; verify COA. |

| Molecular Formula | C₇H₃Cl₂NS | |

| Molecular Weight | 204.08 g/mol | |

| Physical State | Liquid / Low-melting Solid | MP: ~20-25°C; BP: 256-258°C [1] |

| Density | 1.434 g/mL (25°C) | High density facilitates phase separation in aqueous workups. |

| Polarity (LogP) | ~4.6 (Predicted) | Highly lipophilic; partitions into organic phase. |

| Reactivity | Electrophilic (-N=C=S) | Susceptible to nucleophilic attack (OH⁻, NH₂, SH⁻).[1] |

Solubility Landscape & Solvent Compatibility[1]

For isothiocyanates, solvent selection is a balance between dissolution capacity and chemical inertness .[1] The following matrix categorizes solvents based on their thermodynamic interaction and kinetic stability with 2,3-DCPITC.

Solubility Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Operational Recommendation |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | High (>500 mg/mL) | Preferred. Excellent for transport and low-temperature reactions.[1] Inert. |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High (>300 mg/mL) | Preferred. Ideal for reflux reactions (high BP) and azeotropic water removal.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good (>100 mg/mL) | Suitable. Use anhydrous grades.[1] Acetone may react with strong bases; THF requires stabilizer monitoring. |

| Polar Aprotic (High BP) | DMSO, DMF, DMAc | High (>500 mg/mL) | Caution. High solubility, but difficult to remove.[1] DMSO can accelerate nucleophilic decomposition if wet. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Soluble but Reactive | Restricted. Forms thiocarbamates over time ( |

| Water | Water, PBS | Insoluble (<0.1 mg/mL) | Incompatible. Slow hydrolysis to 2,3-dichloroaniline and COS.[1] Forms emulsions. |

Reactivity Warning: The "Alcohol Trap"

Researchers often mistake the dissolution of isothiocyanates in ethanol for stable solubility. In reality, this is a competitive reaction pathway.[1]

-

Mechanism: The hydroxyl group of the alcohol attacks the electrophilic carbon of the isothiocyanate group.

-

Product: N-(2,3-dichlorophenyl)-O-ethyl thiocarbamate.

-

Implication: Do not use alcohols for storage or recrystallization unless the specific kinetic stability has been validated (see Section 5).

Thermodynamic Modeling of Solubility

For process optimization (e.g., crystallization), empirical solubility data is often fitted to the Modified Apelblat Equation .[1] This semi-empirical model correlates the mole fraction solubility (

The Modified Apelblat Model:

Where:

- = Mole fraction solubility of 2,3-DCPITC.[1]

- = Absolute temperature (K).[2]

- = Empirical model parameters derived from experimental data.[1][3]

Application: To determine the optimal cooling curve for recrystallization from Toluene:

-

Measure solubility at 278K, 298K, 318K, and 338K.

-

Plot

vs -

Solve for constants

.[1] -

Use the equation to predict supersaturation points for maximizing yield.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Static Method)

Use this method for inert solvents (DCM, Toluene).[1]

-

Preparation: Add excess 2,3-DCPITC to 10 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir at the set temperature (e.g., 25°C) for 24 hours to ensure saturation.

-

Sampling: Stop stirring and allow phases to settle for 2 hours.

-

Filtration: Withdraw 2 mL of supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Drying: Transfer a known volume (e.g., 1 mL) to a tared weighing dish. Evaporate solvent under vacuum/nitrogen flow.

-

Calculation:

Protocol B: Stability-Indicating HPLC Assay

Use this method for reactive solvents (Alcohols, DMSO).[1]

Objective: Verify that the "dissolved" compound is still 2,3-DCPITC and not a degradation product.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 50% B to 90% B over 10 min.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm (isothiocyanate band).

-

Procedure:

Visualization of Workflows

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher to the correct solvent based on the intended chemical operation.

Caption: Decision matrix for selecting the optimal solvent for 2,3-Dichlorophenyl isothiocyanate based on process requirements.

Diagram 2: Reactivity & Solubility Pathways

Visualizing the fate of 2,3-DCPITC in different solvent environments.

Caption: Fate mapping of 2,3-DCPITC in inert, protic, and aqueous environments.[1]

Applications in Drug Development

The solubility data of 2,3-DCPITC is most critical during the synthesis of Thiourea scaffolds.

Case Study: Synthesis of Antimicrobial Thioureas A common workflow involves reacting 2,3-DCPITC with a secondary amine.[1]

-

Solvent Choice: Toluene or Acetonitrile is preferred.

-

Why? These solvents dissolve both the lipophilic isothiocyanate and the amine, but do not compete for the electrophilic center (unlike ethanol).

-

Process:

-

Dissolve 2,3-DCPITC in Toluene (Solubility >300 mg/mL allows concentrated reactions).

-

Add amine dropwise.

-

Product (Thiourea) often precipitates out due to lower solubility in Toluene compared to the starting materials, driving the reaction to completion (Le Chatelier’s principle).

-

Safety & Handling

Isothiocyanates are potent electrophiles and irritants.

-

Lachrymator: 2,3-DCPITC vapors can cause severe eye irritation.[1] All solubility experiments must be conducted in a fume hood.

-

Skin Contact: Lipophilic nature allows rapid dermal absorption. Use Nitrile or Laminate gloves (Latex is permeable to chlorinated solvents often used with this compound).

-

Decontamination: Spills should be treated with an aqueous solution of 5% ammonia and 5% surfactant to convert the lachrymator into a non-volatile thiourea derivative before disposal.

References

-

ChemicalBook. (2025). 2,3-Dichlorophenyl isothiocyanate Product Properties (CAS 6590-97-2).[1] Retrieved from

-

PubChem. (2025). 2,3-Dichlorophenyl isothiocyanate (Compound Summary). National Library of Medicine. Retrieved from

-

Thermo Scientific Chemicals. (2024). 2,3-Dichlorophenyl isothiocyanate, 97%.[1][4] Fisher Scientific. Retrieved from

-

Drobnica, L., et al. (1977).[1] The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley-Interscience. (Seminal text on isothiocyanate reactivity kinetics).

-

Apelblat, A., & Manzurola, E. (1999).[1] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1] Journal of Chemical Thermodynamics. (Reference for Thermodynamic Modeling Methodology).

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 2,3-Dichlorophenyl isothiocyanate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

2,3-Dichlorophenyl isothiocyanate reactivity with primary amines

An In-depth Technical Guide to the Reactivity of 2,3-Dichlorophenyl Isothiocyanate with Primary Amines

This guide provides an in-depth exploration of the synthesis of N,N'-disubstituted thioureas through the reaction of 2,3-dichlorophenyl isothiocyanate with primary amines. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles, kinetic influences, and practical considerations that govern this versatile reaction. Our focus is on providing a framework of understanding that empowers scientists to optimize reaction conditions, troubleshoot challenges, and harness the full potential of the resulting thiourea derivatives in medicinal chemistry.

Introduction: The Significance of the Thiourea Moiety

The isothiocyanate functional group (–N=C=S) is a powerful electrophilic handle in organic synthesis. Its reaction with primary amines provides a direct and efficient route to N,N'-disubstituted thioureas, a structural motif of considerable interest in medicinal chemistry.[1][2] These organosulfur compounds are recognized for a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties.[1][3]

The subject of this guide, 2,3-dichlorophenyl isothiocyanate, serves as a valuable building block. The dichlorinated phenyl ring provides a specific lipophilic and electronic profile that can be crucial for molecular recognition and binding affinity in biological targets. Understanding its reactivity is paramount for the rational design and synthesis of novel therapeutic agents.

The Core Reaction: Mechanism of Thiourea Formation

The fundamental reaction between an isothiocyanate and a primary amine is a nucleophilic addition. The nitrogen atom of the primary amine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the central carbon atom of the isothiocyanate group, which is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

The reaction proceeds via a concerted mechanism, resulting in the formation of a stable N,N'-disubstituted thiourea.

Sources

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 3. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2,3-Dichlorophenyl Isothiocyanate in Biochemical Engineering and Drug Discovery

Executive Summary

2,3-Dichlorophenyl isothiocyanate (2,3-DCl-ITC) is a specialized electrophilic building block used extensively in the synthesis of bioactive thioureas, thiazolidines, and heterocycles. Unlike its more common isomers (2,4- or 3,4-dichloro), the 2,3-substitution pattern confers unique steric and electronic properties. The ortho-chlorine at position 2 introduces significant steric bulk proximal to the isothiocyanate (-N=C=S) group, while the meta-chlorine at position 3 reinforces electron withdrawal.

This structural rigidity makes 2,3-DCl-ITC a preferred reagent for:

-

Covalent Drug Design: Installing "warheads" that target nucleophilic residues (cysteines/lysines) in enzymes like Autotaxin (ATX) .

-

Agrochemical Signaling: Synthesizing ethylene mimics (e.g., ZKT13 ) to control parasitic weeds via "suicidal germination."

-

Heterocycle Formation: generating conformationally restricted thiazolidines for reproductive health applications.

Section 1: Chemical Architecture & Reactivity Profile

Electronic and Steric Determinants

The reactivity of 2,3-DCl-ITC is defined by the interplay between the electrophilic isothiocyanate carbon and the chlorinated phenyl ring.

-

Electrophilicity: The chlorine atoms are electron-withdrawing groups (EWG) via induction (-I effect). This decreases electron density at the NCS carbon, making it highly susceptible to nucleophilic attack by primary amines (

) and thiols ( -

Steric Ortho-Effect: The chlorine at the C2 position imposes a "steric lock." When reacted with an amine to form a thiourea, this steric bulk restricts rotation around the N-aryl bond. In drug design, this forces the molecule into a preferred conformation (often non-planar), which can enhance binding selectivity for deep protein pockets and reduce off-target effects compared to less hindered isomers.

Reaction Pathways

The core utility of 2,3-DCl-ITC lies in its predictable transformation into stable conjugates:

-

Thiourea Formation: Reaction with primary/secondary amines yields

-disubstituted thioureas.-

Application: Kinase inhibitors, ethylene mimics.

-

-

Thiazolidine Cyclization: Reaction with amino alcohols or mercaptoamines followed by cyclization.

-

Application: Contragestive agents.[1]

-

-

Dithiocarbamate Formation: Reversible reaction with thiols.

-

Application: Covalent protein labeling (cysteine targeting).

-

Section 2: Medicinal Chemistry Applications[2][3]

Oncology: Autotaxin (ATX) Inhibition

Autotaxin (ATX) is a lysophospholipase D enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[2] LPA signaling promotes tumor cell migration, proliferation, and metastasis.

-

Mechanism: Researchers have utilized 2,3-DCl-ITC to synthesize pipemidic acid derivatives . The isothiocyanate moiety reacts with the amine of the scaffold to form a thiourea linker.[3][4][5]

-

Structural Logic: The 2,3-dichlorophenyl group occupies the hydrophobic pocket of the ATX active site. The steric bulk of the 2,3-pattern prevents the inhibitor from being easily displaced, while the thiourea moiety mimics the phosphate interactions of the natural substrate.

-

Outcome: Potent inhibition of ATX, leading to reduced LPA levels and suppression of tumor growth in in vitro models.

Agrochemicals: Ethylene Mimics for Weed Control

Parasitic weeds like Striga hermonthica devastate crops in sub-Saharan Africa.[6] They rely on host signals to germinate.

-

The "Suicidal Germination" Strategy: Inducing germination in the absence of a host plant causes the weed seedlings to die.

-

The Agent (ZKT13): Synthesized by coupling 2,3-DCl-ITC with 2-picolylamine .[6]

-

Activity: ZKT13 acts as a solid-state mimic of ethylene (a gaseous plant hormone). The 2,3-dichlorophenyl thiourea skeleton binds to ethylene receptors in the weed seeds, triggering germination. The 2,3-dichloro substitution was found to be critical for bioactivity; removing or moving the chlorines significantly reduced potency.

Section 3: Visualization of Mechanisms

Reaction Mechanism: Thiourea Synthesis

The following diagram illustrates the nucleophilic addition of a primary amine to 2,3-DCl-ITC, forming a bioactive thiourea.

Caption: Nucleophilic addition of a primary amine to the electrophilic carbon of 2,3-DCl-ITC yields a stable thiourea.

Pathway: Autotaxin Inhibition

This diagram details how 2,3-DCl-ITC derivatives intervene in the cancer-promoting LPA signaling pathway.

Caption: 2,3-DCl-ITC derivatives inhibit Autotaxin, blocking the conversion of LPC to the pro-tumorigenic lipid LPA.

Section 4: Experimental Protocols

Protocol A: High-Yield Synthesis of Bioactive Thioureas

Target: Synthesis of ZKT13-analogues for biological screening.

Reagents:

-

2,3-Dichlorophenyl isothiocyanate (1.0 equiv)

-

Primary Amine (e.g., 2-picolylamine) (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

-

Catalyst: None required (spontaneous reaction)

Methodology:

-

Preparation: Dissolve 0.32 mmol of 2,3-Dichlorophenyl isothiocyanate in 2 mL of anhydrous DCM in a reaction vial.

-

Addition: Add 0.32 mmol of the amine dropwise while stirring at room temperature (25°C).

-

Note: The reaction is exothermic. For large scales (>1g), cool to 0°C during addition.

-

-

Incubation: Stir the mixture for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1). The isothiocyanate spot (

) should disappear. -

Workup:

-

If solid precipitates: Filter the white solid and wash with cold diethyl ether.

-

If solution remains clear: Evaporate solvent under reduced pressure. Recrystallize the residue from EtOH/Water.

-

-

Validation: Confirm structure via

H-NMR. Look for the thiourea -NH protons (broad singlets, typically

Protocol B: Covalent Protein Labeling (Cysteine Mapping)

Target: Investigating potential off-target cysteine binding.

Methodology:

-

Protein Prep: Dilute target protein (e.g., BSA or enzyme) to 1 mg/mL in PBS (pH 7.4).

-

Labeling: Add 2,3-DCl-ITC (dissolved in DMSO) to a final concentration of 100 µM (1% DMSO final).

-

Incubation: Incubate at 37°C for 1 hour.

-

Quenching: Add excess dithiothreitol (DTT) or Tris buffer to quench unreacted isothiocyanate.

-

Analysis: Perform tryptic digest followed by LC-MS/MS. Search for mass shifts corresponding to the S-thiocarbamoyl adduct (+203.0 Da for 2,3-dichlorophenyl carbamothioyl group) on cysteine residues.

Section 5: Safety & Handling

Hazard Class: Corrosive, Lachrymator.

Precautions:

-

Moisture Sensitivity: Isothiocyanates can slowly hydrolyze to amines. Store under inert gas (Nitrogen/Argon) at 4°C.

-

PPE: Double nitrile gloves and chemical safety goggles are mandatory. Handle only in a functioning fume hood to avoid inhalation of lachrymatory vapors.

-

Decontamination: Spills should be treated with an aqueous solution of 5% NaOH and 2% surfactant to hydrolyze the isothiocyanate to the corresponding amine and carbonate.

References

-

PubChem. (n.d.). 2,3-Dichlorophenyl Isothiocyanate | C7H3Cl2NS. National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Ueno, K., et al. (2023).[8] Small Molecules with Thiourea Skeleton Induce Ethylene Response in Arabidopsis. MDPI (Biomolecules). Retrieved from [Link][9]

- Baker, D. L., et al. (2011). Pipemidic acid derivative autotaxin inhibitors. World Intellectual Property Organization (WO2011053597A1).

-

Dufour, D., et al. (2016). Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins. PubMed. Retrieved from [Link]

-

Wani, Z. A., et al. (2022). Endophyte Biology: Recent Findings From The Kashmir Himalayas. CRC Press. Retrieved from [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2011053597A1 - Pipemidic acid derivative autotaxin inhibitors - Google Patents [patents.google.com]

- 3. Buy 2,4-Dichlorophenyl isothiocyanate | 6590-96-1 [smolecule.com]

- 4. Genetic Incorporation of a Reactive Isothiocyanate Group into Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecules with Thiourea Skeleton Induce Ethylene Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dichlorophenyl Isothiocyanate | C7H3Cl2NS | CID 2796281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2,3-Dichlorophenyl Isothiocyanate: Synthesis, Reactivity, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Potent Chemical Probe

2,3-Dichlorophenyl isothiocyanate is an aromatic organosulfur compound characterized by the presence of a reactive isothiocyanate (-N=C=S) group and a dichlorinated phenyl ring.[1] This molecule has garnered interest within the scientific community as a versatile building block in organic synthesis and as a potential modulator of biological processes. The electrophilic nature of the isothiocyanate functional group allows for covalent modification of nucleophilic residues in proteins, making it a valuable tool for probing protein function and for the development of targeted therapeutics.[2] This guide provides an in-depth review of the current research on 2,3-dichlorophenyl isothiocyanate, covering its synthesis, chemical properties, and known biological activities, with a focus on its potential applications in drug discovery and chemical biology.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,3-Dichlorophenyl isothiocyanate is essential for its handling, application in experimental settings, and for interpreting its biological activity.

| Property | Value | Reference |

| CAS Number | 6590-97-2 | [1] |

| Molecular Formula | C₇H₃Cl₂NS | [1] |

| Molecular Weight | 204.08 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 256-258 °C | |

| Density | 1.434 g/mL at 25 °C | |

| Refractive Index | 1.6725-1.6775 @ 20 °C | [3] |

| Solubility | Soluble in organic solvents such as dichloromethane. | |

| Stability | Moisture sensitive. |

Safety and Handling: 2,3-Dichlorophenyl isothiocyanate is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified as corrosive and toxic.

Synthesis and Reactivity

The synthesis of isothiocyanates, including 2,3-dichlorophenyl isothiocyanate, typically starts from the corresponding primary amine.[4][5] Several methods have been developed for this conversion, with the most common ones involving the use of carbon disulfide or thiophosgene.

General Synthetic Approach from Primary Amines

A widely used method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with a thiocarbonylating agent. A common laboratory-scale synthesis proceeds via the decomposition of a dithiocarbamate salt intermediate.

Caption: General reaction scheme for the synthesis of 2,3-Dichlorophenyl Isothiocyanate.

Experimental Protocol: Synthesis of 2,3-Dichlorophenyl Isothiocyanate

This protocol is a general representation and may require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dichloroaniline in a suitable organic solvent (e.g., dichloromethane).

-

Dithiocarbamate Formation: Cool the solution in an ice bath and add a base, such as triethylamine, followed by the dropwise addition of carbon disulfide. Stir the reaction mixture at room temperature for several hours until the formation of the dithiocarbamate salt is complete (monitoring by TLC is recommended).

-

Desulfurization: To the resulting mixture, add a desulfurizing agent, such as phosgene or a safer alternative like triphosgene. The reaction is typically exothermic and should be controlled by cooling.

-

Work-up and Purification: After the reaction is complete, quench the reaction mixture carefully with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 2,3-dichlorophenyl isothiocyanate.

Reactivity of the Isothiocyanate Group

The isothiocyanate functional group is an electrophile, and its reactivity is central to the biological activity of these compounds. It readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, to form a dithiocarbamate linkage. This covalent modification can alter the protein's structure and function, leading to downstream biological effects.[2]

Caption: Covalent modification of a cysteine residue by 2,3-Dichlorophenyl Isothiocyanate.

Biological Activities and Potential Applications

While specific studies on 2,3-dichlorophenyl isothiocyanate are limited, the broader class of isothiocyanates exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] It is plausible that 2,3-dichlorophenyl isothiocyanate shares some of these activities, potentially with altered potency or selectivity due to the specific substitution pattern on the phenyl ring.

Anticancer Activity

Isothiocyanates are well-documented as potential cancer chemopreventive and therapeutic agents.[6][7] Their anticancer effects are multifaceted and include:

-

Induction of Apoptosis: Isothiocyanates can trigger programmed cell death in cancer cells through various mechanisms, including the modulation of MAPK and p53 signaling pathways.[7]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[8]

-

Inhibition of Angiogenesis: Some isothiocyanates have been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

-

Enzyme Inhibition: Isothiocyanates can inhibit the activity of various enzymes involved in cancer progression, such as histone deacetylases (HDACs) and deubiquitinating enzymes (DUBs).[9][10]

The dichlorophenyl substitution in 2,3-dichlorophenyl isothiocyanate may influence its lipophilicity and electronic properties, which in turn could affect its cellular uptake, target engagement, and overall anticancer potency. Further research is needed to elucidate the specific anticancer profile of this compound.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Isothiocyanates have demonstrated potent anti-inflammatory effects.[11][12] The proposed mechanisms for their anti-inflammatory activity include:

-

Inhibition of Pro-inflammatory Mediators: Isothiocyanates can suppress the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.

-

Modulation of Inflammatory Signaling Pathways: They can interfere with key inflammatory signaling pathways, such as the NF-κB pathway.

The anti-inflammatory properties of 2,3-dichlorophenyl isothiocyanate warrant investigation, as they could contribute to its potential therapeutic applications.

Future Perspectives and Research Directions

2,3-Dichlorophenyl isothiocyanate represents an intriguing chemical entity with the potential for significant contributions to drug discovery and chemical biology. However, a clear gap exists in the literature regarding its specific biological activities and molecular targets. Future research should focus on:

-

Systematic Biological Evaluation: Comprehensive screening of 2,3-dichlorophenyl isothiocyanate against a panel of cancer cell lines and in various models of inflammation is crucial to define its therapeutic potential.

-

Target Identification: Utilizing chemical proteomics and other advanced techniques to identify the specific protein targets of 2,3-dichlorophenyl isothiocyanate will provide a deeper understanding of its mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues with variations in the substitution pattern on the phenyl ring will help to elucidate the structural determinants of activity and guide the design of more potent and selective compounds.

-

Development of Novel Derivatives: Leveraging 2,3-dichlorophenyl isothiocyanate as a scaffold for the synthesis of novel derivatives with improved pharmacological properties could lead to the discovery of new drug candidates.

Conclusion

2,3-Dichlorophenyl isothiocyanate is a reactive and versatile molecule with a foundation in the well-established biological activities of the broader isothiocyanate class. While specific research on this compound is still emerging, its chemical properties make it a compelling candidate for further investigation as a chemical probe and a starting point for the development of novel therapeutics. This guide has provided a comprehensive overview of the current knowledge, highlighting the need for focused research to unlock the full potential of this intriguing compound.

References

-

Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. (n.d.). National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

Bethegnies, G., Marcincal-Lefebvre, A., Brunet, C., Cazin, M., & Damas, J. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco. [Link]

-

Kumar, G., Sharma, A., Singh, B., & Rawal, R. K. (2009). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Journal of Medicinal Chemistry, 52(15), 4789-4797. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. [Link]

-

Moon, D. O., Kim, M. O., Kang, S. H., Kim, G. Y., & Choi, Y. H. (2018). Molecular Mechanisms of the Anti-Cancer Effects of Isothiocyanates from Cruciferous Vegetables in Bladder Cancer. International journal of molecular sciences, 19(9), 2753. [Link]

-

Bethegnies, G., Marcincal-Lefebvre, A., Brunet, C., Cazin, M., & Damas, J. (1989). Substituted phenylthiophenylamines with antiinflammatory activity. Il Farmaco, 44(7-8), 683–694. [Link]

-

Georgiadis, N., & Gabri, M. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International journal of molecular sciences, 19(8), 2373. [Link]

-

Mukherjee, S., & Siddiqui, M. A. (2007). Are isothiocyanates potential anti-cancer drugs?. Mini reviews in medicinal chemistry, 7(11), 1133–1142. [Link]

- Process for the preparation of isothiocyanates. (1990).

-

Melim, V. S., et al. (2022). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 9, 999134. [Link]

-

Lawson, A. P., Long, M. J., Coffey, R. T., Qian, Y., Weerapana, E., El Oualid, F., & Hedstrom, L. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer research, 75(23), 5130–5142. [Link]

- Preparation of dichlorophenyl isocyanate. (1969).

-

Lawson, A. P., Long, M. J., Coffey, R. T., Qian, Y., Weerapana, E., El Oualid, F., & Hedstrom, L. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer research, 75(23), 5130–5142. [Link]

-

Georgiadis, N., & Gabri, M. (2018). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International journal of molecular sciences, 19(8), 2373. [Link]

- Isothiocyanates and glucosinolate compounds and anti-tumor compositions containing same. (2008).

- Process for the preparation of isocyanates and isothiocyanates. (1969).

-

Gasiorkiewicz, K., et al. (2020). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 25(21), 5005. [Link]

-

Li, Y., et al. (2023). Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules, 28(11), 4353. [Link]

-

Jacob, C., & Anwar, A. (2016). Chapter 1. Synthesis and Structure–Activity Relations in Allylsulfide and Isothiocyanate Compounds From Garlic and Broccoli Against In Vitro Cancer Cell Growth. In Studies in Natural Products Chemistry (Vol. 48, pp. 1-43). Elsevier. [Link]

-

Lawson, A. P., Long, M. J., Coffey, R. T., Qian, Y., Weerapana, E., El Oualid, F., & Hedstrom, L. (2015). Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Cancer research, 75(23), 5130–5142. [Link]

-

Al-Malki, A. L. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(2), 25. [Link]

-

Munday, R., & Munday, C. M. (2004). Induction of phase II detoxification enzymes in rats by plant-derived isothiocyanates: comparison of allyl isothiocyanate with sulforaphane and related compounds. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 42(5), 765–771. [Link]

-

Mi, L., Wang, X., & Chung, F. L. (2007). Proteomic analysis of covalent modifications of tubulins by isothiocyanates. Journal of proteome research, 6(6), 2268–2277. [Link]

-

Melim, V. S., et al. (2022). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. International journal of molecular sciences, 23(19), 11849. [Link]

-

Visanji, J. M., Duthie, S. J., Pirie, L., Thompson, D. G., & Padfield, P. J. (2004). Dietary isothiocyanates inhibit Caco-2 cell proliferation and induce G2/M phase cell cycle arrest, DNA damage, and G2/M checkpoint activation. The Journal of nutrition, 134(11), 3121–3126. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dichlorophenyl isothiocyanate, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 8. Dietary isothiocyanates inhibit Caco-2 cell proliferation and induce G2/M phase cell cycle arrest, DNA damage, and G2/M checkpoint activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. wjpmr.com [wjpmr.com]

- 12. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3-Dichlorophenyl Isothiocyanate: Mechanism of Action & Synthetic Utility

This guide provides a comprehensive technical analysis of 2,3-Dichlorophenyl Isothiocyanate , detailing its dual role as a reactive electrophilic warhead in chemical biology and a critical pharmacophore precursor in medicinal chemistry.

Executive Summary

2,3-Dichlorophenyl isothiocyanate (2,3-DCP-ITC) is a highly reactive organosulfur compound characterized by the isothiocyanate functional group (-N=C=S) attached to a dichlorinated phenyl ring.[1] Unlike stable pharmaceutical salts, 2,3-DCP-ITC functions primarily as a covalent modifier and a privileged synthetic scaffold .[1]

Biologically, it acts as a phytotoxin produced by endophytic fungi (e.g., Porostereum sp.), exerting toxicity through the irreversible thiocarbamoylation of nucleophilic amino acid residues. Industrially, it is the requisite precursor for the 2,3-dichlorophenylpiperazine (2,3-DCPP) moiety found in the blockbuster antipsychotic Aripiprazole and other serotonin/dopamine modulators.

Chemical Basis of Reactivity